molecular formula C8H8N2 B1266821 3-Amino-2-methylbenzonitrile CAS No. 69022-35-1

3-Amino-2-methylbenzonitrile

Cat. No. B1266821
CAS RN: 69022-35-1
M. Wt: 132.16 g/mol
InChI Key: BSMSSOYMWIEQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08685969B2

Procedure details

To a mixture of 2-methyl-3-nitrobenzonitrile (5.50 g, 33.9 mmol) and ammonium chloride (25.4 g, 475 mmol) in tetrahydrofuran (100 mL) and methanol (100 mL) at 0° C. was added zinc dust (31.1 g, 475 mmol) in portions. The mixture was stirred at room temperature for 2 hr. The insoluble material was removed by suction filtration through CELITE®, and the filtrate was concentrated under vacuum. The residue was diluted with water (50 mL) and extracted with CH2Cl2 (4×100 mL). The combined extract was dried over anhydrous MgSO4. Removal of solvent under vacuum provided the desired product (4.19 g, 31.7 mmol, 93% yield) as a white solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
31.1 g
Type
catalyst
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[Cl-].[NH4+]>O1CCCC1.CO.[Zn]>[NH2:10][C:9]1[C:2]([CH3:1])=[C:3]([CH:6]=[CH:7][CH:8]=1)[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CC1=C(C#N)C=CC=C1[N+](=O)[O-]
Name
Quantity
25.4 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
31.1 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by suction filtration through CELITE®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(=C(C#N)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.7 mmol
AMOUNT: MASS 4.19 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.